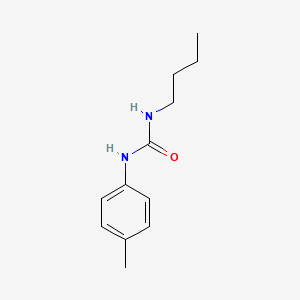

1-Butyl-3-(4-methylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-4-9-13-12(15)14-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYNDZSUPRRXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297120 | |

| Record name | 1-butyl-3-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22671-74-5 | |

| Record name | NSC114143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-3-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-3-(P-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Butyl 3 4 Methylphenyl Urea

Classical Approaches for Urea (B33335) Bond Formation

The construction of the urea functional group can be achieved through several established chemical reactions. These methods often involve the generation of a reactive intermediate that is subsequently trapped by an amine.

Nucleophilic Addition of Amines to Isocyanates

A primary and widely utilized method for synthesizing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. wikipedia.org This reaction is generally straightforward and proceeds by reacting an amine with an isocyanate in a suitable solvent. commonorganicchemistry.com In the context of 1-Butyl-3-(4-methylphenyl)urea, this would involve the reaction of n-butylamine with p-tolyl isocyanate. europa.euresearchgate.net

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage. The process is typically conducted at room temperature in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and does not necessitate a base. commonorganicchemistry.com The high reactivity of primary and secondary amines with isocyanates makes this a highly efficient method. researchgate.net

A study reported the synthesis of 1-butyl-3-(p-tolyl)urea where the reaction was carried out using p-toluidine (B81030) and n-butylamine in 1,2-dichloroethane (B1671644) (DCE) at 80°C for 18 hours, yielding the desired product. mdpi.com

Carbonyldiimidazole-Mediated Urea Synthesis

N,N'-Carbonyldiimidazole (CDI) serves as a safer and effective alternative to highly toxic reagents like phosgene (B1210022) for urea synthesis. nih.govthieme-connect.de CDI is a solid, commercially available reagent that facilitates the formation of ureas without producing hazardous byproducts. nih.gov The synthesis involves a two-step, one-pot procedure. First, an amine is reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine to this intermediate results in the formation of the unsymmetrical urea, with imidazole (B134444) and carbon dioxide as the byproducts. thieme-connect.deresearchgate.net

The order of addition of the reagents is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com This method is advantageous due to the ease of separation of the final product from the water-soluble byproducts. thieme-connect.de Solvents such as THF, CH2Cl2, or DMF are commonly used for this reaction. thieme-connect.de A general method for synthesizing both symmetrical and unsymmetrical ureas using CDI in the presence of recyclable activated zinc metal has been developed, showing good to excellent yields for a wide range of amines. researchgate.netresearchgate.net

Phosgene and Phosgene Equivalent Utilization in Urea Synthesis

Historically, the reaction of amines with phosgene (COCl2) has been a fundamental method for preparing ureas. wikipedia.orgnih.gov This process typically generates an isocyanate intermediate, which then reacts with another amine to form the urea derivative. nih.gov However, the extreme toxicity of gaseous phosgene has led to the development and use of safer phosgene equivalents, such as triphosgene. commonorganicchemistry.comnih.gov

Triphosgene, a solid compound, generates phosgene in situ during the reaction. commonorganicchemistry.com The reaction of amines with phosgene or its equivalents is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org While effective for both symmetrical and unsymmetrical ureas, careful control of reaction conditions is necessary when using primary amines to avoid the formation of biuret (B89757) side products. wikipedia.org Due to the hazardous nature of these reagents, their use is often limited to laboratory-scale synthesis where stringent safety precautions can be implemented. wikipedia.org

Targeted Synthesis of this compound

The specific synthesis of this compound can be approached by adapting the classical methods described above. The focus then shifts to optimizing the reaction to maximize yield and purity.

Optimization of Reaction Conditions and Solvent Systems

The choice of solvent and reaction temperature can significantly impact the outcome of the synthesis. For the isocyanate-amine addition, aprotic solvents like THF and DCM are preferred to avoid side reactions with the solvent. commonorganicchemistry.com While the reaction often proceeds at room temperature, heating can be employed to increase the reaction rate, as seen in the synthesis of 1-butyl-3-(p-tolyl)urea at 80°C in DCE. mdpi.com

When using CDI, solvents like DMF can lead to better results compared to THF or chlorinated solvents. thieme-connect.de The optimization of reaction conditions also involves considering the stoichiometry of the reactants. For instance, in some CDI-mediated syntheses, using an excess of one amine can help drive the reaction to completion and improve the yield of the desired unsymmetrical urea.

The table below summarizes typical reaction conditions for urea synthesis.

| Method | Reagents | Solvent(s) | Temperature | Byproducts |

| Amine + Isocyanate | n-Butylamine, p-Tolyl isocyanate | DCM, THF, DCE | Room Temp. to 80°C | None (in ideal reaction) |

| CDI-mediated | n-Butylamine, p-Toluidine, CDI | THF, DCM, DMF | Room Temperature | Imidazole, CO2 |

| Phosgene Equivalent | n-Butylamine, p-Toluidine, Triphosgene | Aprotic Solvents | Varies | HCl, CO2 |

Purity Assessment and Yield Enhancement Strategies

Assessing the purity of the synthesized this compound is crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product. mdpi.comontosight.ai High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, further confirming the compound's identity. mdpi.com

To enhance the yield, several strategies can be implemented. In the isocyanate method, ensuring the high purity of the starting amine and isocyanate is fundamental. For CDI-mediated synthesis, the slow, controlled addition of the second amine can minimize the formation of symmetrical byproducts. commonorganicchemistry.com Post-reaction work-up procedures are also critical. This typically involves washing the reaction mixture to remove byproducts and unreacted starting materials, followed by purification techniques such as recrystallization or column chromatography to isolate the pure product. mdpi.comthieme-connect.de For instance, a reported synthesis of 1-butyl-3-(p-tolyl)urea involved purification by flash column chromatography on silica (B1680970) gel. scholaris.ca

The following table outlines the analytical data for 1-Butyl-3-(p-tolyl)urea from a specific synthesis. mdpi.com

| Analytical Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (s, 1H), 7.12 (d, J = 8.3 Hz, 2H), 7.02 (d, J = 8.3 Hz, 2H), 5.60 (t, J = 5.8 Hz, 1H), 3.15–3.05 (m, 2H), 2.26 (s, 3H), 1.43 (q, J = 7.3 Hz, 2H), 0.85 (t, J = 7.4 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 156.8, 136.4, 132.7, 129.5, 120.8, 41.9, 23.3, 20.7, 11.3 |

| HRMS (ESI) | Calculated for C₁₂H₁₉N₂O [M + H]⁺: 207.1492, Found: 207.1492 |

Advanced Synthetic Techniques for Urea Derivatives

The synthesis of unsymmetrical ureas, including this compound, has evolved beyond traditional batch methods. Modern techniques offer enhanced efficiency, safety, and control over reaction parameters.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful tool for the synthesis of urea derivatives, providing advantages such as rapid reaction times, reduced reagent quantities, and improved safety profiles. acs.orgbjmu.edu.cn These systems allow for precise control over temperature, pressure, and stoichiometry, often leading to higher yields and purity compared to conventional batch processing.

One approach involves a two-sequential microreactor system where a tert-butoxycarbonyl (Boc)-protected amine is converted to an isocyanate intermediate, which then reacts with an amine to form the urea. acs.org In-line monitoring techniques, such as Fourier-transform infrared spectroscopy (FT-IR), can be used to track the formation of the isocyanate in real-time, enabling fine-tuning of the reaction conditions. acs.org

Another innovative continuous flow method utilizes carbon dioxide (CO₂) as a C1 building block for generating non-symmetrical ureas. vapourtec.com This process often involves a Staudinger/aza-Wittig reaction sequence. vapourtec.com The Curtius rearrangement of carboxylic acids to form isocyanates, which are then trapped by amines, has also been adapted to a continuous-flow, one-pot process for synthesizing asymmetrical ureas with high yields and safety. bjmu.edu.cn

Table 1: Comparison of Synthetic Approaches for Unsymmetrical Ureas

| Method | Description | Advantages |

|---|---|---|

| Batch Synthesis | Traditional method involving the reaction of p-toluidine with a butyl isocyanate precursor in a flask. mdpi.comprepchem.com | Well-established, suitable for small-scale lab synthesis. |

| I(III)-mediated Synthesis | Reaction of p-toluidine with butylamine (B146782) using a hypervalent iodine reagent like PhI(OAc)₂. mdpi.com | Offers an alternative to isocyanate-based methods. |

| Continuous Flow Synthesis | Reactants are continuously pumped through microreactors for conversion. acs.orgbjmu.edu.cnvapourtec.com | Rapid reactions, enhanced safety, scalability, precise control. acs.orgbjmu.edu.cn |

Catalyst Development in Urea Functionalization

Catalysis plays a pivotal role in the synthesis and functionalization of ureas. While much research focuses on the catalytic oxidation of urea for energy applications researchgate.netmdpi.com, developments in catalytic methods for C-N and C-H bond formation are highly relevant to the functionalization of the this compound scaffold.

Palladium-catalyzed cross-coupling reactions, for instance, are effective for creating N-aryl bonds. organic-chemistry.org N-aryl ureas themselves can act as ligands for palladium catalysts in reactions like the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes, demonstrating the dual role these molecules can play in synthesis. acs.org

More directly related to functionalization, regioselective halogenation of the aromatic ring of N-aryl ureas has been achieved. A notable method employs a boron handle to direct ortho-halogenation via an oxidative halodeboronation process. rsc.org This strategy uses Selectfluor, which acts as both a fluoride (B91410) source and an oxidant, enabling the specific installation of a halogen at the position ortho to the urea functionality. rsc.org Such catalytic and directed approaches are crucial for creating structural diversity and for the late-stage functionalization of complex molecules. mdpi.com

Chemical Reactivity of the this compound Scaffold

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the urea linkage, the electron-donating tolyl group, and the n-butyl chain.

Electrophilic and Nucleophilic Substitution Reactions

The tolyl group of this compound is susceptible to electrophilic aromatic substitution. The urea moiety is an activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methyl group, electrophilic attack is expected to occur predominantly at the positions ortho to the urea nitrogen. As demonstrated with analogous N-aryl amides and ureas, regioselective ortho-halogenation can be achieved using specialized methods like oxidative halodeboronation. rsc.org

The urea nitrogens, particularly the N-H protons, can exhibit nucleophilic character. Ureas can act as nucleophiles in substitution reactions, for example, in SNAr (nucleophilic aromatic substitution) reactions where they can displace leaving groups on electron-deficient aromatic rings. researchgate.net The specific reactivity depends on the reaction conditions and the nature of the electrophile. Studies on analogous N-aryl-N'-alkylthioureas show that they react with electrophiles in acidic media, leading to substitution on the aryl-substituted nitrogen. researchgate.net Furthermore, transition-metal catalysis can enable nucleophilic substitution at the alkyl group, proceeding through radical intermediates as an alternative to classical SN1 and SN2 pathways. acs.org

Functional Group Interconversions on Aromatic and Alkyl Moieties

The functional groups present in this compound allow for various interconversions.

Aromatic Moiety : The methyl group on the tolyl ring can potentially undergo oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate, a reaction documented for related molecules. smolecule.com This transformation would significantly alter the electronic properties of the aromatic ring.

Alkyl Moiety : While the n-butyl group is generally unreactive, functionalization can be introduced under specific conditions, for example, through free-radical halogenation, although selectivity can be a challenge.

Urea Moiety : The carbonyl group of the urea can be reduced to a methylene (B1212753) group, converting the urea into a diamine derivative, though this requires potent reducing agents like lithium aluminum hydride. smolecule.com The urea N-H protons can be deprotonated with a strong base to form a ureate anion, which can then be alkylated or participate in other reactions. acs.org Additionally, the urea linkage itself can be a coordination site for metal ions, as shown by the formation of iron and cobalt complexes with the related compound 1-Butyl-3-(p-tolylsulfonyl)urea, where coordination involves the carbonyl oxygen. orientjchem.org

Table 2: Potential Functional Group Interconversions

| Moiety | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Aromatic Methyl Group | Oxidation | KMnO₄ | 4-(3-butylureido)benzoic acid |

| Urea Carbonyl | Reduction | LiAlH₄ | 1-Butyl-3-(p-tolyl)methanediamine |

| Aromatic Ring | Ortho-Halogenation | Boron-directing group, Selectfluor rsc.org | 1-Butyl-3-(2-halo-4-methylphenyl)urea |

Mechanistic Investigations of Molecular Interactions and Biological Activities of Urea Derivatives

Enzyme Inhibition and Modulation Studies

The urea (B33335) scaffold is a prominent feature in a variety of enzyme inhibitors due to its ability to form stable hydrogen bonds with protein and receptor targets rsc.org. Research into unsymmetrical 1,3-disubstituted ureas has demonstrated a range of inhibitory activities against several enzymes researchgate.net.

Urease: Urea derivatives have been investigated as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. The inhibition of this enzyme is a key strategy in the management of diseases caused by ureolytic bacteria nih.govebi.ac.uk. Studies on a series of unsymmetrical 1,3-disubstituted ureas, including compounds structurally similar to 1-Butyl-3-(4-methylphenyl)urea, have shown varying degrees of urease inhibition. For instance, N-mesityl-N′-(4-methylphenyl)urea exhibited a 25.4% inhibition of urease activity in one study researchgate.net. The mechanism of urease inhibition by urea derivatives can be attributed to their structural similarity to the natural substrate, urea, allowing them to act as active site-directed inhibitors epa.gov.

β-Glucuronidase: This enzyme is involved in the metabolism of various substances, and its inhibition is a target in drug development nih.gov. Aryl urea derivatives have also been assessed for their inhibitory potential against β-glucuronidase. In a study of seventeen urea derivatives, the percentage of inhibition for β-glucuronidase ranged from 4.9% to 44.9% researchgate.net. For example, N-mesityl-N′-(4-methylphenyl)urea, a compound with a similar p-tolyl group to this compound, showed a 25.8% inhibition of β-glucuronidase researchgate.net.

Transketolase: Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, and its inhibition is a target for anticancer therapies nih.govplos.org. Diphenyl urea derivatives have been identified as inhibitors of human transketolase nih.govplos.org. These compounds are proposed to act not by mimicking the thiamine (B1217682) pyrophosphate cofactor at the active site, but through a novel binding mode at the dimerization interface of the enzyme nih.govplos.org. This suggests an allosteric mechanism of inhibition, where binding to a site other than the active site induces a conformational change that reduces the enzyme's catalytic activity.

The following table summarizes the percentage of enzyme inhibition by some unsymmetrical 1,3-disubstituted ureas, providing context for the potential activity of this compound.

| Compound | % Inhibition of Urease | % Inhibition of β-Glucuronidase |

| N-mesityl-N′-(3-methylphenyl)urea | 20.1 | 22.3 |

| N-(3-methoxyphenyl)-N′-(3-methylphenyl)urea | 25.1 | 25.5 |

| N-mesityl-N′-(4-methylphenyl)urea | 25.4 | 25.8 |

Data sourced from a study on unsymmetrical 1,3-disubstituted ureas researchgate.net.

The urea moiety is crucial for molecular recognition at the active site of protein kinases, where it can form critical hydrogen bonds rsc.org. For instance, in the complex of sorafenib (B1663141) with VEGFR2, the urea functionality engages in hydrogen bonding with the main-chain atoms of Asp1046 and the side-chain atoms of Glu885 rsc.org.

In the case of transketolase, studies on diphenyl urea derivatives suggest a binding site within the dimerization interface of the homodimeric enzyme nih.govplos.org. This "hot spot" is an allosteric pocket, and the binding of the urea derivatives is proposed to interfere with the enzyme's dimerization, which is essential for its activity nih.govplos.org. This represents a novel binding mode that does not involve mimicking the thiamine pyrophosphate cofactor in the active site nih.govplos.org.

While specific kinetic data for this compound is not available, the general principles of enzyme kinetics can be applied to urea derivatives. The inhibition can be competitive, non-competitive, or mixed, depending on whether the inhibitor binds to the active site, an allosteric site, or both, and whether it binds only to the free enzyme or the enzyme-substrate complex. For competitive inhibitors, the Michaelis constant (Km) increases while the maximum velocity (Vmax) remains unchanged. For non-competitive inhibitors, Vmax decreases while Km remains unchanged. Kinetic studies are essential to fully characterize the potency and mechanism of an inhibitor.

Receptor Binding and Modulation Studies (General, based on related urea scaffolds)

The urea functional group is a key pharmacophore in many biologically active compounds due to its ability to form multiple stable hydrogen bonds with receptor targets rsc.org. This interaction is fundamental to the specific biological activity and properties of these drugs rsc.org.

The specificity and affinity of urea derivatives for their targets are governed by the substituents on the urea nitrogen atoms. These substituents can influence the electronic properties and steric hindrance, thereby fine-tuning the binding interactions. For example, bis-urea-based receptors have been shown to form strong hydrogen bonds with various anions, leading to high binding affinities and selectivity rsc.orgnih.gov. The binding affinity is influenced by the nature of the anion and the structural features of the receptor rsc.org. Isothermal titration calorimetry (ITC) and 1H NMR titration experiments are powerful techniques used to quantify the binding affinity and thermodynamic parameters of these interactions rsc.orgnih.gov.

Allosteric modulation occurs when a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and activity nih.gov. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the endogenous ligand nih.gov. The inhibition of transketolase by diphenyl urea derivatives at the dimerization interface is a prime example of allosteric inhibition nih.govplos.org. This mechanism offers the advantage of potentially greater selectivity compared to orthosteric inhibitors that target highly conserved active sites nih.govplos.org. The principle of allosteric modulation is a key strategy in modern drug design, allowing for more nuanced control over receptor function.

Investigation of Protein-Ligand Interactions through Biophysical Methods

Due to a lack of specific studies on the compound this compound, a detailed analysis of its direct protein-ligand interactions through biophysical methods is not available in the current scientific literature. Research on analogous urea-containing compounds, however, highlights the common methodologies employed to elucidate such interactions. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing the binding affinity, thermodynamics, and kinetics of small molecules to their protein targets.

For instance, studies on various urea derivatives have utilized these methods to determine binding constants (Kd), dissociation constants (Koff), and association constants (Kon). This data is crucial for understanding the potency and specificity of a compound. Without experimental data for this compound, a specific data table cannot be generated.

Interactive Data Table: Illustrative Biophysical Methods for Protein-Ligand Interaction Analysis (Hypothetical Data)

| Biophysical Method | Parameter Measured | Hypothetical Value for a Urea Derivative | Target Protein (Example) |

| Fluorescence Spectroscopy | Binding Affinity (Kd) | 5.2 µM | Kinase A |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) | -8.5 kcal/mol | Protease B |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (Koff) | 1.2 x 10⁻³ s⁻¹ | Receptor C |

| Nuclear Magnetic Resonance (NMR) | Chemical Shift Perturbation | 0.15 ppm | Transcription Factor D |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimental results for this compound.

Cell-Based Assays for Pathway Modulation (In vitro studies, excluding cellular responses in human disease contexts)

Similarly, specific in vitro studies detailing the modulation of cellular pathways by this compound are not documented in the available research. Cell-based assays are fundamental in determining the biological activity of a compound and its mechanism of action at a cellular level. These assays can include reporter gene assays to measure the activation or inhibition of specific signaling pathways, enzyme activity assays, and analysis of protein expression levels through techniques like Western blotting.

Research on other urea-based molecules has demonstrated their potential to modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. For example, some urea derivatives have been shown to inhibit the activity of specific kinases or modulate the expression of genes regulated by nuclear receptors. Without dedicated research on this compound, a summary of its effects on cellular pathways remains speculative.

Interactive Data Table: Illustrative Cell-Based Assays for Pathway Modulation Analysis (Hypothetical Data)

| Assay Type | Pathway Investigated | Cellular Model | Hypothetical Outcome |

| Reporter Gene Assay | NF-κB Signaling | HEK293 cells | 35% inhibition at 10 µM |

| Enzyme Activity Assay | Cyclooxygenase-2 (COX-2) | Macrophage cell line | IC₅₀ = 7.8 µM |

| Western Blot Analysis | p53 Expression | Fibroblast cell line | 1.8-fold increase in expression |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimental results for this compound.

Computational Chemistry and Advanced Molecular Modeling of 1 Butyl 3 4 Methylphenyl Urea

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure

Molecular Orbitals and Reactivity Prediction

(Content cannot be generated without specific DFT studies on 1-Butyl-3-(4-methylphenyl)urea)

Vibrational Spectroscopy Simulation and Interpretation

(Content cannot be generated without specific vibrational spectroscopy simulations for this compound)

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Solvent Effects

(Content cannot be generated without specific MD simulation studies on this compound)

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Prediction of Binding Modes and Binding Energies

(Content cannot be generated without specific molecular docking studies involving this compound)

Virtual Screening Methodologies

(Content cannot be generated without specific virtual screening studies that include this compound)

In Silico Prediction of ADME Parameters (Absorption, Distribution, Metabolism, Excretion)

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery pipeline. In silico tools offer a rapid and cost-effective means to predict these parameters, thereby guiding the optimization of drug candidates. computabio.comspringernature.comnih.govnih.gov A variety of web-based platforms, such as SwissADME, pkCSM, and ADMETlab, utilize sophisticated algorithms and extensive databases of chemical structures and their experimental ADME data to generate these predictions. bmdrc.orgoup.comscbdd.combiorxiv.orgnih.govuq.edu.auswissadme.chjscimedcentral.comuq.edu.audiscoveryjournals.orgswissadme.ch These tools analyze the physicochemical properties of a molecule, such as its lipophilicity, solubility, and molecular weight, to forecast its behavior in the human body.

For this compound, a comprehensive ADME profile can be predicted using these computational methods. The predictions encompass a range of crucial parameters that determine the compound's potential as an orally administered therapeutic agent. These include its gastrointestinal absorption, ability to cross the blood-brain barrier, interaction with metabolic enzymes like cytochrome P450s, and its potential for renal clearance.

Table 1: Predicted ADME Properties of this compound Note: The following data are predicted values from computational models and have not been experimentally validated.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells. |

| Distribution | ||

| Volume of Distribution (VDss) | 0.8 L/kg | Indicates moderate distribution into tissues. |

| Fraction Unbound in Plasma | 0.15 | Suggests significant binding to plasma proteins. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | 0.5 L/hr/kg | Indicates a moderate rate of elimination from the body. |

| Renal OCT2 Substrate | No | Not likely to be actively secreted by the kidneys. |

Structure-Kinetic Relationship (SKR) Analysis for Ligand Residence Time Prediction

Beyond the thermodynamic aspect of binding affinity, the kinetic profile of a drug-target interaction, particularly the ligand residence time, is increasingly recognized as a critical determinant of in vivo efficacy. ucl.ac.ukbiorxiv.orgucl.ac.uknih.gov A longer residence time can lead to a more sustained pharmacological effect. Computational methods are being developed to predict ligand residence times and to understand the underlying structure-kinetic relationships (SKRs). ucl.ac.ukbiorxiv.orgucl.ac.uknih.govhilarispublisher.com These approaches often involve molecular dynamics (MD) simulations to explore the dissociation pathways of a ligand from its binding site.

For this compound, an SKR analysis would focus on how its structural features influence the kinetics of its binding to a potential biological target. The urea (B33335) moiety is capable of forming strong hydrogen bonds with protein backbones or side chains, which can act as a kinetic anchor, slowing down the dissociation rate. nih.gov The butyl group, being hydrophobic, can engage in van der Waals interactions within a hydrophobic pocket of the binding site. The flexibility of this alkyl chain can also play a role in the conformational rearrangements required for the ligand to exit the binding site. The 4-methylphenyl group can participate in π-π stacking or hydrophobic interactions.

Computational techniques such as steered molecular dynamics (SMD) or metadynamics can be employed to simulate the unbinding process and calculate the energy barriers for dissociation. ucl.ac.uk By analyzing the interactions that are maintained or broken along the dissociation pathway, researchers can identify the key structural determinants of residence time. For instance, the presence of water molecules in the binding site and their displacement upon ligand binding can significantly impact the on- and off-rates. ucl.ac.uk Understanding these relationships is crucial for designing molecules with optimized kinetic profiles.

Exploration of Non-Linear Optical (NLO) Properties in Urea Architectures

Urea and its derivatives have long been recognized for their significant non-linear optical (NLO) properties. researchgate.netnih.govajchem-a.comjournaleras.comrasayanjournal.co.in These properties arise from the molecular structure, specifically the presence of a π-conjugated system and electron-donating and electron-accepting groups, which lead to a large molecular hyperpolarizability (β). researchgate.netnih.govajchem-a.comjournaleras.comrasayanjournal.co.in The urea functional group itself, with its carbonyl acceptor and amine donors, contributes to this effect. In the solid state, the crystal packing and intermolecular interactions, particularly hydrogen bonding, play a crucial role in the macroscopic NLO response. researchgate.net

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for the theoretical prediction of NLO properties. researchgate.netnih.govajchem-a.comjournaleras.comrasayanjournal.co.in These calculations can determine the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) of a molecule. For this compound, the molecular structure combines the key features of an NLO-active urea derivative. The phenyl ring provides a π-system, and the methyl group on the phenyl ring acts as a weak electron-donating group. The urea moiety facilitates intramolecular charge transfer.

Theoretical studies on similar N,N'-disubstituted ureas have shown that the nature and position of the substituents on the phenyl ring can significantly modulate the NLO response. nih.govresearchgate.net The butyl group, while not directly involved in the π-conjugation, can influence the molecular conformation and crystal packing, which in turn affects the bulk NLO properties. Computational analysis of this compound would involve geometry optimization followed by the calculation of its electronic properties in the presence of an external electric field. The results of such calculations can provide valuable insights into its potential for applications in optoelectronic devices. journaleras.com

Advanced Spectroscopic and Structural Characterization of 1 Butyl 3 4 Methylphenyl Urea and Its Analogues

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for 1-Butyl-3-(4-methylphenyl)urea is not publicly documented, the analysis of a closely related analogue, 1-cyclohexyl-3-(p-tolyl)urea, provides significant insights into the expected molecular conformation and intermolecular interactions. researchgate.net

In the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, the urea (B33335) moiety is nearly planar, a common feature that facilitates the formation of robust hydrogen bonds. The molecule exhibits a chair conformation for the cyclohexyl group. researchgate.net A key feature of urea derivatives in the solid state is the formation of hydrogen-bonded networks. In this analogue, molecules are linked into centrosymmetric dimers via N-H···O=C hydrogen bonds between the urea groups. These dimers are then further connected into infinite one-dimensional chains. researchgate.net

Table 1: Crystallographic Data for the Analogue 1-cyclohexyl-3-(p-tolyl)urea researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6793(11) |

| b (Å) | 9.0970(7) |

| c (Å) | 11.4964(10) |

| β (°) | 98.008(8) |

| Volume (ų) | 1313.11(19) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl group, the aromatic protons of the 4-methylphenyl (p-tolyl) group, the methyl protons, and the two N-H protons of the urea linkage.

Butyl Group: A triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the nitrogen (N-CH₂).

p-Tolyl Group: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring, and a singlet for the methyl group (Ar-CH₃).

Urea N-H: Two distinct signals for the two N-H protons, which may be broadened due to quadrupole effects from the nitrogen atoms and chemical exchange. Their chemical shifts would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data.

Butyl Group: Four distinct signals in the aliphatic region corresponding to the four different carbon atoms of the butyl chain.

p-Tolyl Group: Signals for the four distinct aromatic carbons (two protonated, two quaternary) and a signal for the methyl carbon.

Urea Carbonyl: A characteristic signal for the carbonyl carbon (C=O) in the range of 155-165 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Butyl | -CH₂-N | ~3.1 - 3.3 | ~40 |

| Butyl | -CH₂- | ~1.4 - 1.6 | ~32 |

| Butyl | -CH₂- | ~1.3 - 1.5 | ~20 |

| Butyl | -CH₃ | ~0.9 | ~14 |

| p-Tolyl | Ar-CH₃ | ~2.3 | ~21 |

| p-Tolyl | Ar-C (CH₃) | - | ~133 |

| p-Tolyl | Ar-CH (ortho) | ~7.2 - 7.4 | ~120 |

| p-Tolyl | Ar-CH (meta) | ~7.0 - 7.2 | ~129 |

| p-Tolyl | Ar-C (N) | - | ~136 |

| Urea | N-H (Butyl) | Variable | - |

| Urea | N-H (Aryl) | Variable | - |

Note: These are predicted values based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₈N₂O), the expected monoisotopic mass is 206.1419 Da. uni.lu HRMS analysis would confirm this mass with high precision (typically within 5 ppm), unequivocally establishing the molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns. The fragmentation of ureas is often initiated by cleavage of the C-N bonds of the urea moiety. Expected fragmentation pathways for [C₁₂H₁₈N₂O+H]⁺ would include:

Cleavage of the Butyl-Nitrogen Bond: Loss of the butyl group or butene, leading to fragments corresponding to the p-tolylurea (B1198767) portion of the molecule.

Cleavage of the Aryl-Nitrogen Bond: This can lead to the formation of a p-tolyl isocyanate radical cation or related fragments.

McLafferty-type Rearrangements: If applicable, these could lead to specific neutral losses.

The analysis of these fragmentation patterns is crucial for the structural elucidation of unknown urea derivatives and for distinguishing between isomers. researchgate.net

Table 3: Predicted m/z Values for Adducts of this compound from HRMS uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₉N₂O]⁺ | 207.1492 |

| [M+Na]⁺ | [C₁₂H₁₈N₂ONa]⁺ | 229.1311 |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying key functional groups present in this compound.

Key Vibrational Modes:

N-H Stretching: Typically observed as one or two sharp bands in the 3300-3400 cm⁻¹ region in the IR spectrum. In the solid state, hydrogen bonding can broaden these bands and shift them to lower frequencies.

C-H Stretching: Aliphatic C-H stretching from the butyl and methyl groups appears just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). Aromatic C-H stretching occurs just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and characteristic band in the IR spectrum, typically found between 1630 and 1680 cm⁻¹. Its position is sensitive to hydrogen bonding.

N-H Bending and C-N Stretching (Amide II band): This coupled vibration gives rise to a strong band in the IR, usually around 1550-1620 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Bands of variable intensity appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: Found in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint. researchgate.net The C=O stretch is also observable in Raman, though typically weaker than in the IR spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3400 | Strong | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong | Medium |

| N-H Bend / C-N Stretch (Amide II) | 1550 - 1620 | Strong | Weak |

Circular Dichroism and Chiroptical Studies (Applicable to Chiral Derivatives)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This compound itself is an achiral molecule and therefore will not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by using a chiral butyl isomer (e.g., 1-(sec-butyl)-3-(4-methylphenyl)urea) or by incorporating a chiral substituent on the phenyl ring, the resulting derivative would be optically active. CD spectroscopy could then be used to:

Determine the absolute configuration of the chiral derivative.

Study conformational changes in solution.

Investigate intermolecular interactions with other chiral molecules.

The electronic transitions associated with the aromatic chromophore and the urea group would give rise to characteristic CD signals (Cotton effects), providing valuable stereochemical information.

Thermogravimetric Analysis and Differential Scanning Calorimetry (for thermal stability, not specific physical properties)

Thermal analysis techniques provide information about the thermal stability and phase transitions of a material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. Based on data for urea, decomposition is expected to begin above its melting point. researchgate.net The analysis would reveal a single or multi-step decomposition process, indicating the thermal stability of the compound. The onset of decomposition is a critical parameter for understanding the material's thermal limits.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would show:

An endothermic peak corresponding to the melting point of the crystalline solid.

Potentially, other endothermic or exothermic events related to phase transitions (polymorphism) or decomposition.

Exploration of Analogues, Derivatives, and Hybrid Molecules Based on the 1 Butyl 3 4 Methylphenyl Urea Scaffold

Design and Synthesis of Novel Urea (B33335) Analogues with Modified Substituents

The synthesis of novel analogues of 1-butyl-3-(4-methylphenyl)urea typically involves the reaction of an appropriate isocyanate with an amine. This versatile method allows for extensive modification of both the butyl and the p-tolyl substituents.

Modification of the N-1 Butyl Group: The aliphatic butyl chain can be altered in several ways to influence properties like lipophilicity and metabolic stability. Strategies include:

Chain Length Variation: Synthesizing homologues with shorter (propyl, ethyl) or longer (pentyl, hexyl) alkyl chains.

Branching: Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) to increase steric bulk and potentially alter binding interactions.

Cyclization: Replacing the butyl group with cyclic structures like cyclobutyl or cyclohexyl.

Functionalization: Introducing functional groups such as hydroxyls, ethers, or halogens onto the alkyl chain.

Modification of the N-3 Phenyl Ring: The p-tolyl group is a key site for modification to explore structure-activity relationships (SAR). Common modifications include:

Altering the Methyl Group: The methyl group at the para-position can be replaced with other alkyl groups, electron-withdrawing groups (e.g., halogens like -Cl, -F; trifluoromethyl -CF3), or electron-donating groups (e.g., methoxy (B1213986) -OCH3).

Positional Isomerism: Moving the methyl group to the ortho- or meta-positions to probe the spatial requirements of the binding pocket.

Disubstitution or Polysubstitution: Introducing additional substituents onto the phenyl ring to further modulate electronic and steric properties.

A general synthetic approach involves reacting 4-methylphenyl isocyanate with a diverse range of primary amines or, conversely, reacting butyl isocyanate with various substituted anilines. The reaction of amines with isocyanates is a robust and high-yielding method for urea synthesis.

Table 1: Examples of Synthesized Analogues with Modified Substituents

| N-1 Substituent | N-3 Substituent | Synthetic Precursors | Reference |

| Butyl | 4-Chlorophenyl | Butylamine (B146782) + 4-Chlorophenyl isocyanate | researchgate.net |

| Isobutyl | 4-Methylphenyl | Isobutylamine + 4-Methylphenyl isocyanate | researchgate.net |

| Butyl | 3,4-Dichlorophenyl | Butylamine + 3,4-Dichlorophenyl isocyanate | scispace.com |

| Adamantyl | 4-Methylphenyl | 1-Aminoadamantane + 4-Methylphenyl isocyanate | researchgate.net |

| Butyl | 4-Methoxyphenyl | Butylamine + 4-Methoxyphenyl isocyanate | researchgate.net |

Bioisosteric Replacements within the Urea Linkage and Phenyl Ring

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, pharmacokinetics, or to reduce toxicity while maintaining the primary biological activity. cambridgemedchemconsulting.comchem-space.com This involves substituting a functional group with another that has similar physical or chemical properties.

Urea Linkage Bioisosteres: The urea moiety (-NH-CO-NH-) is a critical hydrogen bonding motif. It can be replaced by other groups that can act as hydrogen bond donors and acceptors.

Thiourea: Replacing the carbonyl oxygen with sulfur (-NH-CS-NH-) alters the hydrogen bonding capacity and electronic character.

Guanidine: This highly basic group can form multiple hydrogen bonds and salt bridges.

Squaramide and Croconamide: These groups offer a rigid scaffold with distinct hydrogen bonding geometries.

Phenyl Ring Bioisosteres: The p-tolyl ring can be replaced with various aromatic and heterocyclic systems to explore different electronic distributions and steric profiles. chem-space.com

Heterocyclic Rings: Replacing the phenyl ring with five- or six-membered heterocycles such as pyridine, thiophene, pyrazole, or oxadiazole can introduce heteroatoms that can act as additional hydrogen bond acceptors or donors, and can significantly alter the molecule's polarity and metabolic profile. nih.gov For instance, replacing a phenyl ring with a pyridyl ring can introduce a basic nitrogen atom, potentially improving aqueous solubility.

Saturated Rings: Replacing the aromatic ring with saturated carbocycles (e.g., cyclohexyl) or heterocycles (e.g., piperidinyl) removes aromaticity and introduces conformational flexibility.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Modifies hydrogen bonding and electronic properties. |

| Urea (-NH-CO-NH-) | Acylguanidine | Introduces basicity and additional H-bonding sites. |

| Phenyl | Pyridyl | Introduces a nitrogen atom for potential H-bonding and improved solubility. cambridgemedchemconsulting.com |

| Phenyl | Thienyl | Alters aromatic character and potential for metabolic pathways. cambridgemedchemconsulting.com |

| Phenyl | Bicyclo[2.1.1]hexane | Acts as a saturated, rigid mimic of a disubstituted phenyl ring, potentially improving solubility and metabolic stability. chem-space.com |

| Methyl (-CH3) | Chlorine (-Cl) | Similar steric size but different electronic properties. cambridgemedchemconsulting.com |

| tert-Butyl | Trifluoromethyl Oxetane | Mimics the bulky nature of the tert-butyl group while decreasing lipophilicity. cambridgemedchemconsulting.com |

Conjugation Strategies for Multi-Functional Molecules

Conjugating the this compound scaffold to other molecular entities can create multi-functional molecules. This strategy is employed to combine the properties of the urea compound with another pharmacophore, a targeting moiety, or a reporter group. The key is to introduce a reactive handle onto the scaffold without disrupting its essential binding interactions.

Methods for Conjugation:

Functionalization of the Alkyl Chain: A terminal functional group (e.g., -OH, -NH2, -COOH) can be introduced on the butyl chain during synthesis. For example, using 4-aminobutanol instead of butylamine would yield a hydroxyl-terminated analogue. This hydroxyl group can then be used for ester or ether linkages.

Functionalization of the Phenyl Ring: The methyl group on the p-tolyl ring can be oxidized to a carboxylic acid (-COOH) or a benzylic alcohol (-CH2OH). These functional groups serve as points for conjugation via amide or ester bond formation.

Linker Chemistry: A bifunctional linker can be attached to the scaffold. For example, a derivative with a free amine could be reacted with one end of a polyethylene (B3416737) glycol (PEG) linker, leaving the other end available for conjugation to another molecule.

These strategies enable the creation of hybrid molecules, such as dual-target inhibitors or targeted drug delivery systems.

Development of Chemical Probes for Target Validation in Biological Systems

Chemical probes are essential tools for studying the function of proteins in their native cellular environment. mskcc.org They are specifically designed small molecules that can modulate a protein's function in a controlled manner. The this compound scaffold can serve as a starting point for the development of such probes.

Design Principles for Chemical Probes:

Potency and Selectivity: The probe must be potent enough to exert an effect at low concentrations and selective for its intended target to avoid off-target effects. nih.gov

Introduction of Reporter Tags: To visualize or capture the target protein, the scaffold can be modified with various tags:

Fluorescent Dyes: Attaching a fluorophore (e.g., FITC, rhodamine) allows for visualization of the target protein's localization within cells via fluorescence microscopy. mskcc.org

Biotin (B1667282): A biotin tag allows for the affinity purification of the target protein and its binding partners from cell lysates. mskcc.org

Radiolabels: Incorporating a radioactive isotope (e.g., ¹⁴C, ³H, ¹²⁵I) enables quantitative binding assays and in vivo imaging techniques like PET. mskcc.org

Photoaffinity Labels: Introducing a photoreactive group (e.g., an azide (B81097) or diazirine) allows for the formation of a covalent bond between the probe and its target upon UV irradiation, enabling irreversible labeling and identification of the target protein.

The development process often involves synthesizing a small library of tagged analogues and testing them to ensure that the addition of the tag does not abolish the binding affinity for the target.

Scaffolding Strategies for Combinatorial Library Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. The urea synthesis is highly amenable to a combinatorial approach due to the wide availability of diverse amine and isocyanate building blocks.

Combinatorial Synthesis Strategy: A common approach is parallel synthesis, where reactions are carried out simultaneously in an array format (e.g., a 96-well plate).

Amine-Focused Library: A single isocyanate, 4-methylphenyl isocyanate, can be reacted with a library of different primary and secondary amines. This would generate a library of compounds where the N-3 p-tolyl group is held constant, while the N-1 substituent is varied extensively.

Isocyanate-Focused Library: A single amine, butylamine, can be reacted with a library of different isocyanates. This approach keeps the N-1 butyl group constant while exploring a wide range of substituents on the N-3 aryl or alkyl group.

These libraries can be designed to systematically explore variations in properties like size, lipophilicity, and electronic character around the this compound core, facilitating the rapid identification of lead compounds with improved activity or properties.

Future Research Directions and Unanswered Questions in 1 Butyl 3 4 Methylphenyl Urea Research

Emerging Methodologies for Enhanced Synthesis and Derivatization

The synthesis of urea (B33335) derivatives has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.comrsc.org However, the future of synthesizing compounds like 1-Butyl-3-(4-methylphenyl)urea lies in the adoption of greener, more efficient, and safer methodologies. Recent advancements focus on resource-efficient and environmentally friendly processes, which are crucial for sustainable industrial development. rsc.org

Emerging strategies include:

Solvent-Free Synthesis: Researchers have developed solvent-free processes that align with the principles of green chemistry. For instance, the alkylation of urea with benzhydrols can be successfully conducted without a solvent in the presence of sulfuric acid, offering high yields of the desired products. daneshyari.com

Bio-alternative Solvents: The use of bio-available solvents like Cyrene offers a highly efficient and waste-minimizing protocol for the synthesis of ureas from isocyanates and secondary amines. This approach eliminates the need for toxic solvents such as DMF and simplifies the work-up procedure. rsc.orgnih.gov

Catalyst-Free Synthesis in Water: A simple and mild method has been developed for synthesizing N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. This method is suitable for large-scale synthesis and produces high-purity compounds. rsc.org

Enabling Technologies: Microwave irradiation and ultrasound-promoted reactions are being increasingly used to accelerate the synthesis of urea derivatives. nih.gov Flow chemistry, in particular, offers enhanced process control for reactions like the Curtius rearrangement, which involves high-energy intermediates, ensuring safer execution. nih.gov

Phosgene-Free Approaches: Modern methods are moving away from phosgene. One such improved procedure involves the use of carbamates, which is devoid of hazardous reagents and offers a scalable and benign way to synthesize important urea motifs. thieme-connect.com Other approaches include Hofmann rearrangements of primary amides induced by reagents like phenyliodine diacetate (PIDA) to generate isocyanates in situ. thieme-connect.com

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Traditional Methods | Use of hazardous reagents like phosgene and isocyanates to react with amines. | Well-established and versatile. | thieme-connect.comrsc.org |

| Green Synthesis in Water | Nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents. | Environmentally friendly, safe, suitable for large-scale synthesis, high purity of products. | rsc.org |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often with acid catalysis. | Reduces solvent waste, aligns with green chemistry principles. | daneshyari.com |

| Use of Bio-alternative Solvents | Employing solvents like Cyrene as a replacement for toxic solvents like DMF. | Reduces toxicity, simplifies work-up, increases molar efficiency. | rsc.org |

| Microwave and Ultrasound-Assisted Synthesis | Using microwave or ultrasound energy to accelerate reaction rates. | Faster reaction times, often higher yields. | nih.gov |

Future derivatization of this compound will likely involve these advanced techniques to create libraries of analogues for structure-activity relationship (SAR) studies, aiming to fine-tune its biological activity.

Unveiling Novel Molecular Targets and Binding Mechanisms for Urea Scaffolds

The urea moiety is a key pharmacophoric feature in numerous approved drugs, particularly in the realm of kinase inhibitors. frontiersin.orgnih.gov The diaryl urea structure, in particular, is a versatile scaffold that plays a crucial role in forming anchoring hydrogen bonds with protein targets, while the flanking aromatic and aliphatic groups drive key non-bonded π-interactions within hydrophobic pockets. mdpi.com

Known and Potential Molecular Targets:

Protein Kinases: A significant number of urea-based drugs are kinase inhibitors. Sorafenib (B1663141), a multikinase inhibitor, was a milestone discovery that targets the Ras–Raf–MEK–ERK oncogenic pathway. frontiersin.orgnih.gov The urea moiety is pivotal in the design of these inhibitors. nih.gov

Glutamate Carboxypeptidase II (GCPII): Urea-based inhibitors of GCPII, also known as prostate-specific membrane antigen (PSMA), have entered clinical trials for imaging metastatic prostate cancer. nih.gov The ureido group in these inhibitors mimics a planar peptide bond of the natural substrate. nih.gov

Other Potential Targets: The structural versatility of the urea scaffold opens the door to targeting a wide range of other proteins. Research has explored urea derivatives as inhibitors of soluble epoxide hydrolase (sEH) and as anticancer agents targeting various cellular pathways. nih.gov

Binding Mechanisms: The interaction of urea-based compounds with proteins is a subject of extensive study. The denaturation of proteins by high concentrations of urea involves both direct and indirect mechanisms. pnas.orgnih.gov

Direct Interactions: Urea molecules can interact directly with proteins. This includes forming hydrogen bonds with the peptide backbone and polar residues, which can compete with and disrupt the native intramolecular hydrogen bonds that stabilize the protein's structure. pnas.orgnih.govpnas.org Van der Waals interactions also play a significant role, particularly between urea and the non-polar side chains of the protein. acs.org

Indirect Mechanisms: Urea can alter the structure and dynamics of water, which in turn weakens the hydrophobic effect that is a major driving force for protein folding. pnas.orgresearchgate.net This encourages the solvation of hydrophobic groups that are normally buried within the protein's core. nih.gov

| Protein Target Class | Example Target | Role of Urea Scaffold | Reference |

|---|---|---|---|

| Protein Kinases | Raf-1, VEGFR, PDGFR | Forms key hydrogen bonds in the ATP-binding site. | frontiersin.orgnih.gov |

| Metallopeptidases | Glutamate Carboxypeptidase II (GCPII/PSMA) | Mimics a peptide bond and interacts with active site residues. | nih.gov |

| Hydrolases | Soluble Epoxide Hydrolase (sEH) | Interacts with catalytic residues in the active site. | nih.gov |

| Various Enzymes in Urea Cycle Disorders | Enzymes of the urea cycle | Potential for enzyme replacement or modulation therapies. | oup.comnih.gov |

For this compound, future research should aim to identify its specific molecular targets through techniques like chemical proteomics and affinity-based screening. Unraveling the precise binding mode through X-ray crystallography and other structural biology techniques will be crucial for rational drug design and the development of more potent and selective derivatives.

Advancements in Computational Predictive Modeling for Complex Biological Systems

Computational modeling has become an indispensable tool in drug discovery, allowing for the accurate prediction of the biological activity of compounds. researchgate.net For urea-based molecules like this compound, these methods can provide deep insights into their interactions with biological systems, guiding experimental work and accelerating the design process.

Key Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. They have been instrumental in elucidating the molecular basis of protein denaturation by urea, showing how urea molecules interact with both the protein and the surrounding water to cause unfolding. pnas.org These simulations can reveal the preferential interaction of urea with different parts of a protein, such as the backbone or hydrophobic side chains. nih.govnjit.edu

Quantum Mechanics (QM) Calculations: QM methods provide a highly accurate description of molecular interactions. They can be used to quantify the interaction energies between a urea-based inhibitor and its target protein, complementing experimental data from X-ray crystallography. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net The development of robust QSAR models requires careful data management and the selection of appropriate molecular descriptors and machine learning algorithms. researchgate.netrsc.org

Future Directions in Modeling: The future of computational modeling for urea-based compounds will involve integrating multiple approaches to build more comprehensive and predictive models. This includes:

Multi-scale Modeling: Combining different levels of theory (e.g., QM/MM - Quantum Mechanics/Molecular Mechanics) to study large biological systems with high accuracy.

Enhanced Sampling Techniques: Using advanced simulation methods to explore the conformational landscape of protein-ligand complexes more efficiently, leading to more accurate predictions of binding free energies.

Predictive Toxicology: Developing computational models to predict the potential toxicity of new urea derivatives early in the drug discovery process.

By applying these advanced computational tools to this compound, researchers can predict its binding affinity to various targets, understand its mechanism of action at an atomic level, and design new derivatives with improved properties.

Integration of Artificial Intelligence and Machine Learning in Urea Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by making the process more efficient and accurate. doaj.org These technologies are being applied to various aspects of urea chemistry, from synthesis planning to predicting biological activity.

Applications of AI and ML:

Predictive Modeling: AI and ML models, particularly deep learning approaches like Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), are used to predict the biological activity of small molecules directly from their structure. stanford.edu These models can sift through vast virtual libraries of compounds to identify promising candidates for further investigation, significantly accelerating the hit-to-lead process. nih.gov

Synthesis Planning: Computer-Aided Synthesis Planning (CASP) uses machine learning to devise synthetic routes for target molecules. nih.gov By learning from the vast repository of known chemical reactions, these tools can propose efficient and novel ways to synthesize complex urea derivatives. mit.edu

Optimization of Reaction Conditions: ML algorithms can be used to optimize the conditions for chemical reactions. For example, an Artificial Neural Network-Genetic Algorithm (ANN-GA) approach has been used to refine the polymerization process of urea-formaldehyde, allowing for precise control over the properties of the final product. figshare.com This "demand-driven → algorithmic optimization → targeted synthesis" approach can be applied to the synthesis of other urea compounds. figshare.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By training on datasets of known active compounds, these models can generate novel urea-based structures that are predicted to be potent and selective for a specific biological target. nih.gov

| Application Area | AI/ML Technique | Impact on Urea Chemistry | Reference |

|---|---|---|---|

| Bioactivity Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs) | Accelerates virtual screening and identification of potential drug candidates. | youtube.com |

| Synthesis Planning | Neural Networks, Symbolic Reasoning | Automates the design of efficient synthetic routes for novel urea derivatives. | nih.govmit.edu |

| Process Optimization | Artificial Neural Network-Genetic Algorithm (ANN-GA) | Enables precise control over reaction parameters to synthesize products with desired properties. | figshare.comresearchgate.net |

| De Novo Design | Generative Adversarial Networks (GANs) | Generates novel molecular structures with optimized potency and selectivity. | nih.gov |

The integration of AI and ML into the research of this compound can fast-track the discovery of its biological potential. By predicting its activity against a wide range of targets and designing optimized derivatives, these technologies can guide experimental efforts and unlock new therapeutic opportunities.

Challenges and Opportunities in the Development of Next-Generation Urea-Based Research Tools

Despite the success of urea-based compounds, there are still challenges to overcome and significant opportunities for future development. The continued exploration of this chemical space is crucial for creating the next generation of research tools and therapeutics. oup.comresearchgate.net

Challenges:

Selectivity: For targets like protein kinases, achieving selectivity can be difficult due to the highly conserved nature of the ATP-binding site. Designing inhibitors that can distinguish between closely related kinases is a major challenge.

Drug Resistance: As with many therapeutic agents, the development of resistance is a significant concern. Future research must focus on designing compounds that can overcome known resistance mechanisms or that target novel binding sites less prone to mutation.

Data Availability and Quality: The performance of AI and ML models is highly dependent on the quality and quantity of the training data. The lack of large, standardized datasets for certain biological targets can be a limiting factor. stanford.edu

Opportunities:

Multi-Target Agents: The structural versatility of the urea scaffold makes it well-suited for the design of multi-target agents. Such compounds could be more effective against complex diseases like cancer by simultaneously modulating multiple signaling pathways. frontiersin.org

Targeting Novel Disease Pathways: There is a growing interest in applying urea-based compounds to new therapeutic areas, including neurological and neurodegenerative diseases. nih.gov

Personalized Medicine: By combining computational modeling and AI with patient-specific data, it may be possible to design urea-based drugs that are tailored to an individual's genetic makeup, leading to more effective and safer treatments.

Chemical Probes: Developing highly potent and selective urea-based compounds as chemical probes is essential for basic research. These tools can be used to validate new drug targets and to elucidate the complex biology of disease.

| Aspect | Challenges | Opportunities |

|---|---|---|

| Target Interaction | Achieving high selectivity for specific protein targets (e.g., kinases). frontiersin.org | Designing multi-target agents for complex diseases. frontiersin.org |

| Therapeutic Efficacy | Overcoming acquired drug resistance. | Developing therapies for novel disease pathways and personalized medicine. nih.gov |

| Drug Properties | Optimizing bioavailability and pharmacokinetic profiles. mdpi.com | Using the urea scaffold to fine-tune druggability and create advanced research tools. nih.gov |

| Research & Development | Requirement for large, high-quality datasets for AI/ML models. stanford.edu | Leveraging AI and green chemistry to accelerate discovery and create sustainable processes. rsc.orgfigshare.com |

The future of research on this compound and related compounds is bright. By addressing the existing challenges and capitalizing on the numerous opportunities presented by new technologies and a deeper understanding of biology, this versatile chemical scaffold will undoubtedly continue to be a source of valuable research tools and innovative medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Butyl-3-(4-methylphenyl)urea, and how can purity be optimized?

- Methodology :

- Route 1 : React 1-butyl isocyanate with 4-methylaniline in anhydrous dichloromethane at 0–5°C under inert atmosphere. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Route 2 : Utilize a urea coupling agent (e.g., carbodiimide) with 1-butylamine and 4-methylphenyl isocyanate.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water (70:30). Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios significantly impact yield and byproduct formation.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Analytical Workflow :

NMR : ¹H/¹³C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for aromatic protons; δ ~155–160 ppm for carbonyl carbon).

FT-IR : Stretching vibrations at ~1640–1680 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H).

Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated m/z: 263.3860 for C₁₅H₂₅N₃O).

- Cross-Validation : Compare with crystallographic data from structurally analogous ureas (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, PDB ID: 7XYZ) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaled synthesis?

- Experimental Design :

- Factors : Temperature (30–70°C), solvent (DMF vs. THF), catalyst (none vs. 1 mol% DBU).

- Response Variables : Yield, purity, reaction time.

- Analysis : ANOVA to identify significant factors. For example, DMF increases reaction rate but may reduce purity due to side reactions.

Q. What strategies resolve contradictions in reported biological activity data?

- Approach :

Dose-Response Studies : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

Assay Variability Control : Use standardized cell lines (e.g., HEK293 for receptor binding) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Meta-Analysis : Compare data across studies with similar substituents (e.g., 4-methyl vs. 4-chloro phenyl groups). Note that electron-donating groups may enhance stability but reduce target affinity .

Q. How can computational modeling predict environmental degradation pathways?

- Methods :

- DFT Calculations : Simulate hydrolysis mechanisms under acidic/basic conditions. The urea bond is susceptible to cleavage at pH < 3 or pH > 10.

- Molecular Dynamics (MD) : Model interactions with soil organic matter to predict persistence. Analogous compounds show half-lives of 7–30 days in aerobic environments .

- Validation : Cross-reference with HPLC-MS data from accelerated stability studies (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.